Demethylvestitol

Phytoalexin Antifungal ED50

Demethylvestitol (7,2',4'-trihydroxyisoflavan) is the definitive non-methylated isoflavan phytoalexin, critically distinct from vestitol and other legume isoflavonoids. Its three free hydroxyl groups confer unique hydrogen-bonding and electronic properties essential for reproducible SAR, antifungal bioassay (ED50 38–100 µg/mL), and lipoxygenase inhibition research. Eliminate cross-reactivity artifacts—procure this verified, high-purity reference standard to ensure data integrity in plant defense and medicinal chemistry programs. Inquire for bulk or custom quantities.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 65332-45-8
Cat. No. B129825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylvestitol
CAS65332-45-8
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
InChIKeyCJZBXHPHEBCWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Demethylvestitol (CAS 65332-45-8): A Trihydroxyisoflavan Phytoalexin Reference Standard for Natural Product and Antifungal Research


Demethylvestitol (CAS 65332-45-8), chemically defined as 7,2',4'-trihydroxyisoflavan, is a naturally occurring isoflavan phytoalexin [1]. This compound is biosynthesized by various leguminous plants, including species within the *Dalbergia*, *Lotus*, and *Erythrina* genera, in response to fungal inoculation or abiotic stress [2]. As a secondary metabolite, it functions as a defensive compound and is a recognized marker in chemotaxonomic studies of the Papilionoideae subfamily [3]. Its core molecular structure, characterized by a 3-phenylchroman skeleton with three hydroxyl groups, distinguishes it from its more common methylated analog, vestitol (7,2'-dihydroxy-4'-methoxyisoflavan).

Demethylvestitol vs. In-Class Analogs: The Structural and Functional Basis for Differentiated Procurement


Procurement decisions for isoflavonoid reference materials cannot be based on class-level assumptions. Demethylvestitol (7,2',4'-trihydroxyisoflavan) is not functionally interchangeable with its closest structural analog, vestitol (7,2'-dihydroxy-4'-methoxyisoflavan), nor with other legume-derived isoflavonoids like genistein or medicarpin . The absence of the 4'-O-methyl group in demethylvestitol, compared to vestitol, fundamentally alters its hydrogen-bonding capacity and electronic properties, which can significantly affect its interaction with biological targets such as enzymes and microbial membranes [1]. Quantitative evidence confirms that these subtle structural modifications translate into distinct potency profiles in antifungal and enzyme inhibition assays, which are critical for reproducible research outcomes [2].

Demethylvestitol Quantitative Differentiation Matrix: Head-to-Head Comparative Efficacy Data


Demethylvestitol vs. Luteone: Comparative Antifungal Efficacy (ED50) from Standardized Fungicide Screening

In a standardized fungicide screening assay compiled by Duke (1992), demethylvestitol exhibited an ED50 range of 38–100 µg/mL against fungal pathogens. This potency is directly comparable to, and in the same order of magnitude as, the prenylated isoflavone luteone, a recognized antifungal phytoalexin, which demonstrated an ED50 range of 35–40 µg/mL in the same compendium [1][2]. This establishes demethylvestitol as a viable, non-prenylated alternative with quantifiable efficacy for antifungal discovery programs.

Phytoalexin Antifungal ED50

Demethylvestitol Structural Differentiation from Vestitol: The Methyl Group as a Determinant of Bioactivity

Demethylvestitol (7,2',4'-trihydroxyisoflavan) and vestitol (7,2'-dihydroxy-4'-methoxyisoflavan) are frequently co-isolated from leguminous species, yet they are not structurally redundant [1][2]. The key differentiator is the 4'-O-methyl group present in vestitol but absent in demethylvestitol [3]. This methylation status is a critical variable in structure-activity relationship (SAR) studies, as it directly influences the compound's polarity, hydrogen bonding donor/acceptor capacity, and consequently, its differential binding affinity to biological targets. While direct head-to-head bioactivity data are limited, this established structural difference forms the mechanistic rationale for their non-interchangeability in SAR campaigns.

Isoflavan Structure-Activity Relationship Phytoalexin

Demethylvestitol Lipoxygenase Inhibition: A Potential Differentiator in Inflammatory Pathway Research

Demethylvestitol is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also exhibits secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While specific IC50 values are not currently available in open-source literature for direct comparison against vestitol, this documented mechanism of action provides a specific, testable hypothesis for its anti-inflammatory activity. This contrasts with the more generalized 'antioxidant' descriptions often applied broadly to isoflavonoids, offering a focused pathway for researchers investigating leukotriene-mediated inflammation.

Lipoxygenase Inhibitor Anti-inflammatory Arachidonic Acid

Demethylvestitol Procurement Use Cases: From Antifungal Elicitor Studies to Anti-Inflammatory Target Validation


Antifungal Phytoalexin Elicitation Studies in Legumes

Researchers investigating the induction of phytoalexins in legume crops (e.g., adzuki bean, kidney bean) can utilize demethylvestitol as a key quantitative marker. Its established ED50 range (38–100 µg/mL) provides a reference point for bioassay-guided fractionation and activity validation when screening for novel antifungal compounds or studying plant defense mechanisms against pathogens like *Cephalosporium gregatum* [1][2].

Structure-Activity Relationship (SAR) Studies of Isoflavanoids

Medicinal chemistry and natural product research groups can employ demethylvestitol as a critical comparator in SAR studies focused on isoflavanoids. The presence of three free hydroxyl groups, in contrast to the 4'-O-methyl ether of vestitol, allows for systematic evaluation of how methylation status impacts bioactivity, target binding, and physicochemical properties [3][4].

Target-Based Screening for Lipoxygenase Inhibitors

For research into inflammatory pathways and arachidonic acid metabolism, demethylvestitol offers a defined starting point. Its documented lipoxygenase inhibitory activity provides a basis for its inclusion as a positive control or reference compound in enzyme-based assays, enabling the validation of novel inhibitors and the exploration of isoflavan-based anti-inflammatory agents [5].

Technical Documentation Hub

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